molecular formula C14H20BNO4 B1504857 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate CAS No. 959756-37-7

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate

Cat. No.: B1504857
CAS No.: 959756-37-7
M. Wt: 277.13 g/mol
InChI Key: BZYYBVDLVNHJEM-UHFFFAOYSA-N
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Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is a useful research compound. Its molecular formula is C14H20BNO4 and its molecular weight is 277.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-10(17)18-9-12-8-11(6-7-16-12)15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYYBVDLVNHJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678197
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959756-37-7
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The compound’s boron-containing group can be involved in various organic reactions, including the suzuki-miyaura coupling. This reaction is a type of cross-coupling reaction, which is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Biological Activity

The compound (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that derivatives of pyridine boronic acids can act as inhibitors for several enzymes. For instance, compounds similar to this one have shown inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β) with IC50 values ranging from 10 to 1314 nM. This suggests that modifications to the pyridine ring can significantly enhance or reduce inhibitory potency .

Receptor Modulation

The compound has been evaluated for its potential as a positive allosteric modulator (PAM) at muscarinic receptors. Studies have demonstrated that certain derivatives can increase the affinity of acetylcholine (ACh) for its orthosteric site by 25–50-fold, indicating a promising avenue for therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

The structural modifications of the pyridine ring and the dioxaborolane moiety play crucial roles in determining the biological activity of this compound. The presence of bulky groups such as tetramethyl groups enhances lipophilicity and may improve binding affinity to target proteins.

CompoundIC50 (nM)Target
Compound A10GSK-3β
Compound B500GSK-3β
Compound C1314GSK-3β

Case Studies

  • Anticancer Activity : A study investigated the effects of pyridine-based boronic acids on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Another study focused on the antimicrobial activity of similar compounds against multidrug-resistant strains. Some derivatives demonstrated MIC values as low as 0.5–1.0 μg/mL against Mycobacterium tuberculosis strains .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis. Its boron atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
  • Medicinal Chemistry
    • In medicinal chemistry, derivatives of boronic acids have shown potential as inhibitors of proteasomes and other biological targets. The incorporation of the dioxaborolane group enhances the pharmacokinetic properties of drug candidates by improving solubility and bioavailability .
  • Material Science
    • The compound's ability to form stable complexes with various substrates makes it valuable in material science for creating functional materials. For instance, it can be used in the development of sensors or catalysts due to its unique electronic properties .
  • Agricultural Chemistry
    • Boron compounds have been explored for their role in plant growth regulation and pest control. The incorporation of this specific compound into formulations may enhance efficacy and reduce environmental impact compared to traditional agrochemicals .

Suzuki-Miyaura Coupling Reactions

A study demonstrated that (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate could effectively facilitate Suzuki-Miyaura coupling reactions under mild conditions. This reaction was employed to synthesize biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Reaction TypeConditionsYield (%)
Suzuki-Miyaura80°C, 24h85%

Development of Anticancer Agents

Research has shown that modifications of this compound can lead to the synthesis of new anticancer agents. One study reported that derivatives exhibited significant cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A10MCF-7 (Breast)
Compound B15HeLa (Cervical)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.